(R)-Aminofol-d3 is a stable isotope-labeled derivative of aminofol, a compound related to the metabolic pathways of vitamin D. It is characterized by its unique isotopic labeling, which allows for precise tracking in biological systems. The compound is primarily used in research settings to study vitamin D metabolism and its physiological effects.
(R)-Aminofol-d3 can be synthesized in laboratories and is often derived from natural precursors related to vitamin D synthesis. The compound's structure and isotopic labeling facilitate its application in various biochemical analyses, particularly in studies involving vitamin D metabolism.
(R)-Aminofol-d3 falls under the category of organic compounds, specifically as a derivative of aminofol. It is classified within the broader context of vitamin D metabolites, which play crucial roles in calcium homeostasis and bone health.
The synthesis of (R)-Aminofol-d3 typically involves chemical reactions that introduce a deuterium atom into the aminofol structure. This can be achieved through various methods, including:
The synthesis process may involve multiple steps, including protection-deprotection strategies to ensure that functional groups remain intact during reactions. The final product is purified using techniques such as chromatography to achieve high purity levels suitable for research applications.
(R)-Aminofol-d3 has a complex molecular structure characterized by specific functional groups that relate to its biological activity. The isotopic labeling with deuterium is strategically placed to enhance detection in analytical methods.
The molecular formula for (R)-Aminofol-d3 can be represented as CxHyDz, where x, y, and z denote the number of carbon, hydrogen, and deuterium atoms, respectively. The exact structural configuration can be determined using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.
(R)-Aminofol-d3 participates in various biochemical reactions typical of vitamin D metabolites. These reactions include:
The reactivity of (R)-Aminofol-d3 can be influenced by its functional groups and the presence of other substrates in solution. Understanding these interactions is critical for elucidating its role in vitamin D metabolism.
The mechanism of action for (R)-Aminofol-d3 involves its conversion into active metabolites that interact with vitamin D receptors. This process typically includes:
Research indicates that (R)-Aminofol-d3 and its metabolites bind to specific receptors in target tissues, influencing gene expression related to calcium absorption and bone health.
(R)-Aminofol-d3 is primarily used in scientific research focused on:
Through these applications, (R)-Aminofol-d3 serves as a valuable tool for advancing our understanding of vitamin D's role in human health.
The precise molecular architecture of (R)-Aminofol-d3 is defined by the formula C₆H₆D₃NO₃S, with a molecular weight of 178.22 g/mol. This formulation explicitly indicates the replacement of three hydrogen atoms (specifically the methyl hydrogens of the acetyl group) with deuterium atoms. The compound's systematic IUPAC name, (4R)-3-(2,2,2-trideuterioacetyl)-1,3-thiazolidine-4-carboxylic acid, precisely describes both the location of deuteration and its stereochemical configuration. Key identifiers include:
Table 1: Molecular Properties of (R)-Aminofol-d3
Property | Value | Significance |
---|---|---|
CAS Number | 1286597-21-4 | Unique chemical identifier |
Molecular Formula | C₆H₆D₃NO₃S | Specifies elemental/deuterium composition |
Molecular Weight | 178.22 g/mol | Mass for MS detection & quantification |
IUPAC Name | (4R)-3-(2,2,2-trideuterioacetyl)-1,3-thiazolidine-4-carboxylic acid | Defines deuteration position & stereochemistry |
Appearance | White to Off-White Solid | Physical state for handling/storage |
Solubility | Slight in Chloroform (heated), DMSO, Methanol | Informs solvent choice for experiments |
Deuterium incorporation significantly alters the mass spectrometry profile of (R)-Aminofol-d3 compared to its non-deuterated counterpart (molecular weight ~175.20 g/mol), creating a readily distinguishable 3 Da mass difference crucial for its use as an internal standard. The C-D bonds exhibit greater bond strength (approximately 1.2-1.5 kcal/mol higher) and a lower vibrational frequency than C-H bonds. This difference stems from deuterium's higher mass and the consequent reduction in zero-point energy, a fundamental principle underlying the kinetic isotope effect (KIE) [3] [4] [6].
The defining feature of (R)-Aminofol-d3 is its R-configuration at the C4 position of the thiazolidine ring. This specific stereochemistry is denoted by the "(4R)" prefix in its IUPAC name and critically influences its three-dimensional structure, potential biological interactions, and reactivity. Chirality is paramount in this molecule due to the inherent asymmetry of the thiazolidine ring system. The R-configured enantiomer exhibits distinct physicochemical and potentially biological properties compared to its (S)-Aminofol-d3 counterpart. This enantiomeric purity makes it essential for:
Synonyms like N-(Acetyl-d3)-L-thioproline and (R)-ATCA-d3 further emphasize its relationship to the chiral amino acid proline, where the thioproline designation indicates the replacement of the proline pyrrolidine ring's carbon atom with sulfur [1] [5] [6]. The integrity of the chiral center is vital for its function as a precise biochemical tool.
While the specific discovery timeline and inventors of (R)-Aminofol-d3 (CAS 1286597-21-4) are not explicitly detailed in the available literature, its emergence is intrinsically linked to the broader development of deuterated compounds for scientific and pharmaceutical applications. The foundational science began with Harold Urey's discovery of deuterium in 1932 (earning him the Nobel Prize in 1934). Early applications focused on NMR spectroscopy (using deuterated solvents) and tracing reaction mechanisms. The potential of deuterium to modulate drug metabolism via the kinetic isotope effect (KIE) gained significant traction following pioneering work on compounds like d2-tyramine (1961) and d3-morphine (1961). The first dedicated deuterated drug candidate was d1-fludalanine in the 1980s, designed to reduce toxicity [3] [10].
The synthesis of (R)-Aminofol-d3 represents a specific application within this historical arc, likely developed in the late 20th or early 21st century as synthetic methodologies for precise deuterium incorporation (like deuterated acetylating agents or enantioselective synthesis of deuterated precursors) became more advanced. Its creation was driven by the need for isotopically labeled analogs of biologically relevant thiazolidine derivatives like thiaproline (thioproline), particularly for mass spectrometry-based metabolic studies of cysteine derivatives and related compounds exhibiting potential antitumor activity. The assignment of the specific CAS number 1286597-21-4 formalizes its identity as a distinct chemical entity within scientific databases [1] [6] [8].
(R)-Aminofol-d3 epitomizes the critical role of strategically deuterated chiral molecules in modern scientific research and pharmaceutical development. Its relevance spans multiple domains:
Table 2: Key Applications and Market Context of Deuterated Compounds like (R)-Aminofol-d3
Application Area | Role of (R)-Aminofol-d3 | Broader Market/Research Impact |
---|---|---|
Mass Spectrometry (MS) | Internal Standard / Tracer | Global Deuterated Compounds Market: ~$0.04B (2024), Projected ~$0.32B (2033) (CAGR 25.1%) [7] |
Drug Metabolism & Pharmacokinetics (DMPK) | Probe for KIE on Acetyl Metabolism | >50% Marketed Drugs Metabolized by CYPs; Deuteration Aims to Improve PK/PD & Safety [3] [4] |
Novel Deutrated Drug R&D | Model for Targeted Deuteration Strategy | FDA Approvals: Deutetrabenazine (2017), Deucravacitinib (2022 - 1st de novo deuterated drug) [3] [4] |
Mechanistic Biochemistry | Studying Stereospecific Cysteine Pathways | Enabling safer alternatives to radioactive tracers [8] [10] |
The industrial significance is underscored by the booming deuterated compounds market, projected to grow from USD 0.04 billion in 2024 to USD 0.32 billion by 2033, reflecting a CAGR of 25.1%. This growth is largely fueled by the pharmaceutical sector, where deuterated drugs represent a multi-billion dollar value. Approved drugs like deutetrabenazine (for Huntington's chorea) and deucravacitinib (for psoriasis) validate the approach of using deuteration to improve metabolic stability, pharmacokinetics, and therapeutic index. (R)-Aminofol-d3, while primarily a research tool currently, operates within this ecosystem. It demonstrates the principles enabling deuterated drug development: isotopic labeling for tracking (R&D phase) and potential modulation of metabolism (if the deuterated site is labile). Its synthesis and availability through specialized suppliers cater to the expanding needs of drug discovery pipelines and academic investigations focused on deuterium's multifaceted roles in chemistry and biology [3] [4] [7].
Table 3: Key Deuterated Drug Milestones Relevant to Deuteration Strategies
Compound | Approval/Status | Indication | Deuteration Impact |
---|---|---|---|
d1-Fludalanine | Candidate (1980s) | Antibacterial | Reduced Toxicity (First dedicated deuterated drug candidate) |
Deutetrabenazine | FDA Approved 2017 | Huntington's, Tardive Dyskinesia | Reduced Dosing Frequency; Improved Tolerability |
Donafenib | Approved China 2021 | Hepatocellular Carcinoma | Improved PK, Efficacy & Safety vs. Sorafenib |
Deucravacitinib | FDA Approved 2022 | Psoriasis | Prevention of Undesired Metabolite; Maintained Target Selectivity (TYK2) |
VV-116 (Deupirfenidone) | Emergency Use (Uzbekistan) | COVID-19 | Oral Bioavailability (Prodrug + Deuteration) |
The trajectory exemplified by (R)-Aminofol-d3 and the broader field highlights a shift beyond simple "deuterium switches" of existing drugs towards the de novo design of deuterated drugs (like deucravacitinib) where deuterium is integrated early in discovery to solve specific metabolic or selectivity challenges. This compound serves as a tangible example of the sophisticated chemical tools enabling advancements in precision medicine, metabolomics, and rational drug design [3] [4] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7